(S)-Pentyl2-aminopropanoatehydrochloride
Description
(S)-Pentyl 2-aminopropanoate hydrochloride is an amino acid ester hydrochloride derived from 2-aminopropanoic acid (alanine). Its structure consists of an alanine backbone esterified with a pentyl group in the (S)-configuration, forming a hydrochloride salt. This compound is hypothesized to exhibit properties typical of amino acid esters, such as enhanced solubility in polar solvents due to the ionic nature of the hydrochloride moiety.
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
pentyl (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-3-4-5-6-11-8(10)7(2)9;/h7H,3-6,9H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
XMULZESVKKDAML-FJXQXJEOSA-N |
Isomeric SMILES |
CCCCCOC(=O)[C@H](C)N.Cl |
Canonical SMILES |
CCCCCOC(=O)C(C)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino Acid Ester Hydrochlorides
(a) (S)-Benzyl 2-((2S,3S)-2-Amino-3-Methylpentanamido)-3-Phenylpropanoate Hydrochloride
- Structure : A dipeptide-derived ester hydrochloride with a benzyl-protected carboxyl group and a complex branched alkyl chain .
- Molecular Mass: 404.94 g/mol, significantly larger than (S)-pentyl 2-aminopropanoate hydrochloride (estimated ~195.45 g/mol).
- Applications: Likely used in peptide synthesis due to its protective groups and stereochemical specificity. The larger size may reduce solubility compared to simpler amino acid esters like the target compound.
(b) Alkaloid Hydrochlorides (e.g., Berberine Hydrochloride, Coptisine Hydrochloride)
- Structure: These are benzylisoquinoline alkaloids with planar aromatic systems and multiple oxygen functionalities, differing markedly from the aliphatic ester structure of the target compound .
- Pharmacology: Berberine hydrochloride exhibits antimicrobial and anti-inflammatory activity, whereas amino acid esters like (S)-pentyl 2-aminopropanoate hydrochloride are more likely to serve as synthetic intermediates or prodrugs.
Diamine and Polyamine Hydrochlorides
(a) (2S)-2,5-Diaminopentanamide Dihydrochloride
- Structure : A diamine derivative with two amine groups and a terminal amide, forming a dihydrochloride salt .
- Reactivity : The presence of two protonatable amines increases solubility in aqueous media but may also enhance reactivity with oxidizing agents, a trait shared with the target compound .
- Toxicology: Limited data available, similar to the hypothetical safety profile of (S)-pentyl 2-aminopropanoate hydrochloride.
Physicochemical and Functional Comparisons
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